molecular formula C10H10N4OS B1676394 Methisazone CAS No. 1910-68-5

Methisazone

Número de catálogo: B1676394
Número CAS: 1910-68-5
Peso molecular: 234.28 g/mol
Clave InChI: TTZUCVNWOZLIGL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

. Se desarrolló inicialmente en la década de 1960 y mostró resultados prometedores contra las infecciones por viruela. su uso generalizado se vio limitado debido a los desafíos logísticos en los países en desarrollo y la disponibilidad de tratamientos alternativos .

Análisis De Reacciones Químicas

La metisazona experimenta diversas reacciones químicas, entre las que se incluyen:

    Oxidación: La metisazona puede oxidarse en condiciones específicas para formar óxidos correspondientes.

    Reducción: Las reacciones de reducción pueden convertir la metisazona en sus formas reducidas.

    Sustitución: La metisazona puede experimentar reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos catalizadores para facilitar las reacciones de sustitución.

Aplicaciones Científicas De Investigación

Antiviral Properties

1. Prophylaxis Against Smallpox

Methisazone was notably used during smallpox outbreaks to prevent the disease in individuals who had been exposed to the virus. A significant study conducted in Madras, India, involved 2,610 contacts of smallpox patients treated with this compound. The results showed a dramatic reduction in smallpox cases among those treated (0.69% incidence) compared to untreated contacts (4.17% incidence), with a statistically significant difference (p < 0.001) . This suggests that this compound can effectively reduce the incidence of smallpox when administered shortly after exposure.

2. Treatment of Complications from Smallpox Vaccination

In a clinical trial involving children suffering from complications related to smallpox vaccination, this compound demonstrated potential benefits. The mean healing time for children treated with this compound was 13.3 days compared to 17.8 days in the control group, indicating a faster recovery from ectopic lesions and other complications . Although the sample sizes were small, these findings suggest that this compound may aid in the management of adverse effects following vaccination.

In Vitro Studies

1. Hematopoietic Colony Development Inhibition

Research has shown that this compound can inhibit the development of hematopoietic colonies in vitro. When incorporated into culture media, it reduced the number of colonies formed without affecting their size, indicating that this compound acts at early stages of colony development . This property may have implications for understanding its effects on cell growth and differentiation.

2. Molecular Docking Studies Against SARS-CoV-2

Recent studies have explored this compound's potential against SARS-CoV-2 through molecular docking techniques. Modified versions of this compound were tested for their binding affinity to key viral proteins involved in replication and assembly. The results indicated that metal-bound derivatives of this compound exhibited strong binding interactions with viral proteins such as the spike protein and main protease, suggesting its potential use as an antiviral agent against COVID-19 . These findings warrant further investigation into the efficacy of this compound and its derivatives for treating or preventing COVID-19.

Summary of Findings

Application AreaFindingsReference(s)
Prophylaxis Against SmallpoxSignificant reduction in smallpox incidence among treated individuals (0.69% vs 4.17%)
Treatment of Vaccination ComplicationsFaster healing times observed in children treated with this compound
Inhibition of Hematopoietic ColoniesReduced colony formation in vitro without affecting colony size
Antiviral Activity Against SARS-CoV-2Strong binding interactions with viral proteins observed in molecular docking studies

Mecanismo De Acción

La metisazona ejerce sus efectos antivirales inhibiendo la síntesis de ARN mensajero y proteínas en los virus. Esta inhibición impide la replicación y propagación del virus dentro del organismo huésped. Los objetivos moleculares de la metisazona incluyen enzimas y proteínas virales implicadas en los procesos de transcripción y traducción. Al unirse a estos objetivos, la metisazona interrumpe el funcionamiento normal de la maquinaria viral, lo que lleva a la supresión de la replicación viral .

Comparación Con Compuestos Similares

La metisazona es única en comparación con otros compuestos antivirales debido a su mecanismo específico de inhibición de la síntesis de ARN mensajero y proteínas. Entre los compuestos similares se incluyen:

Actividad Biológica

Methisazone, also known as N-methylisatin β-thiosemicarbazone, is a thiosemicarbazone compound primarily recognized for its antiviral properties, particularly against poxviruses such as smallpox. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and potential applications against emerging viral threats.

This compound exerts its antiviral effects through several mechanisms:

  • Inhibition of Viral Protein Synthesis : this compound disrupts the synthesis of structural viral proteins, which is crucial for viral replication and assembly. This inhibition is particularly effective against poxviruses .
  • Impact on Hemopoietic Colonies : In vitro studies have shown that this compound inhibits the development of hemopoietic colonies. It affects early stages of colony formation without altering the size of existing colonies, indicating a specific targeting mechanism during hematopoiesis .
  • Metal Complex Modifications : Recent research has explored metal-bound derivatives of this compound to enhance its binding affinity to viral proteins involved in replication processes. For instance, Mn-bound this compound demonstrated the highest binding interactions with the SARS-CoV-2 spike protein, suggesting potential for broader antiviral applications .

Smallpox Prophylaxis

This compound's historical significance is rooted in its use for smallpox prophylaxis. A notable study conducted in 1963 involved close contacts of smallpox patients:

  • Study Design : Among 2,610 treated contacts, only 18 cases of smallpox (0.69%) occurred compared to 113 cases (4.17%) in 2,710 untreated contacts. The reduction in incidence was statistically significant (p < 0.001) .
  • Dosage Variations : Various dosing regimens were tested:
    • Single dose of 3 g resulted in five cases.
    • Two doses of 3 g showed no cases.
    • Lower doses (1.5 g twice daily) had one case among 384 contacts .

The findings underscore this compound's effectiveness as a prophylactic agent against smallpox.

Treatment of Vaccination Complications

This compound has also been evaluated for treating complications arising from smallpox vaccination:

  • Clinical Study : In a cohort of children suffering from vaccinia complications, those treated with this compound exhibited a mean healing time of 13.3 days compared to 17.8 days in a control group. The treatment showed a significant increase in cases healing within six days (13 vs. 6) despite the overall difference not reaching statistical significance .

Case Studies and Research Findings

Several studies have documented this compound's biological activity across different contexts:

Study FocusFindingsSignificance
Hematopoietic InhibitionReduced colony formation in vitroIndicates potential immunosuppressive effects
Smallpox ProphylaxisSignificant reduction in infection rates among treated contactsValidates historical use as an antiviral agent
Complications from VaccinationFaster healing times in treated childrenSuggests therapeutic benefits beyond prophylaxis
SARS-CoV-2 InteractionEnhanced binding with metal-modified derivativesOpens avenues for treatment against COVID-19

Propiedades

IUPAC Name

(2-hydroxy-1-methylindol-3-yl)iminothiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-14-7-5-3-2-4-6(7)8(9(14)15)12-13-10(11)16/h2-5,15H,1H3,(H2,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZUCVNWOZLIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046413, DTXSID10859687
Record name Methisazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1910-68-5, 26153-15-1
Record name Methisazone [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metisazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13641
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methisazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methisazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methisazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metisazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHISAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3QML4J07E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methisazone
Reactant of Route 2
Methisazone
Reactant of Route 3
Methisazone
Reactant of Route 4
Methisazone
Reactant of Route 5
Methisazone
Reactant of Route 6
Methisazone
Customer
Q & A

Q1: How does methisazone exert its antiviral effect?

A: this compound primarily acts by inhibiting the synthesis of late viral proteins, effectively preventing the assembly of complete, infectious viral particles. [, , , ] This occurs when the compound is present during a significant portion of the viral replication cycle. [] In the case of vaccinia virus, this compound disrupts the formation of the polyribosomal late messenger RNA complex, hindering the production of essential viral proteins. []

Q2: Against which viruses has this compound demonstrated activity?

A: this compound exhibits a broad spectrum of activity against both DNA and RNA viruses. It is most recognized for its efficacy against poxviruses like variola (smallpox) and vaccinia. [, , , , ] Notably, it has shown greater efficacy in preventing smallpox in exposed individuals (prophylaxis) rather than treating the disease after clinical manifestation. [, , , ] Research indicates its potential against other viruses, including:

  • Adenoviruses: this compound inhibits various adenovirus types, including 3, 7, 9, 11, 14, 16, 17, 21, and 28, as well as the simian adenovirus SV15. []
  • Herpesviruses: this compound shows activity against certain herpesviruses, such as varicella-zoster virus (chickenpox), and has been investigated for potential in treating herpes simplex virus. [, , , ]
  • Other RNA viruses: Studies demonstrate this compound's inhibitory effects on the replication of RNA viruses like cowpea chlorotic mottle virus, foot-and-mouth disease virus, and certain rhinoviruses. [, ]

Q3: Are there differences in this compound's efficacy against different poxviruses?

A: Yes, this compound exhibits varying degrees of effectiveness against different poxviruses. While it effectively inhibits vaccinia virus replication in humans and animal models, it does not demonstrate the same level of protection against the closely related mousepox virus (ectromelia virus) in mice. [] This suggests that subtle differences in viral proteins or replication mechanisms can significantly impact this compound's efficacy.

Q4: What is the molecular formula, weight, and relevant spectroscopic data for this compound?

A: this compound has the molecular formula C10H11N4OS and a molecular weight of 235.29 g/mol. Detailed spectroscopic data, including infrared (IR) spectra analysis, can be found in scientific publications. [, ]

Q5: Does the modified form of this compound remain stable over time?

A: No, the unstable polymorph of this compound, formed through grinding, tends to revert to its original fibrous form upon storage. [] This reversion negatively affects its solubility and bioavailability. [] Further research and formulation strategies are needed to improve the long-term stability of the more soluble form of this compound.

Q6: What approaches can enhance the stability and bioavailability of this compound?

A6: Researchers are exploring various formulation strategies to overcome the challenges associated with this compound's stability and bioavailability. These include:

  • Complexation: Studies demonstrate that complexing this compound with metals like copper can influence its stability and potentially its activity. []
  • Novel drug delivery systems: Incorporating this compound into nanoparticles or other advanced drug delivery systems could offer a promising avenue for improving its stability, solubility, and targeted delivery. []

Q7: Does this compound interact with the immune system?

A: Yes, studies have shown that this compound can have both stimulatory and suppressive effects on the immune system. [, ] At therapeutic doses, this compound has been shown to suppress both humoral and cellular immune responses in mice. [] This immunosuppressive effect was observed in antibody responses to sheep erythrocytes and in the response of hemopoietic colony-forming cells to adjuvant stimulation. [, ]

Q8: Can this compound be used safely alongside other medications?

A: More research is needed to fully understand the potential for interactions between this compound and other medications. Clinicians should be aware of the potential for additive effects when co-administering this compound with other drugs known to suppress the immune system. []

Q9: What are the current research areas focusing on this compound?

A9: Despite its limited use, this compound continues to be investigated for its potential in various areas:

  • Drug repurposing: Researchers are exploring the use of this compound against emerging viral infections, including SARS-CoV-2, through computational modeling and in vitro studies. [, ]
  • Novel derivatives: Synthesizing and evaluating new this compound derivatives with improved potency, stability, and pharmacokinetic profiles is an active area of research. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.